Methyl Aminolevulinate

Photodynamic Therapy Basal Cell Carcinoma Long-term efficacy

Methyl aminolevulinate (MAL) is the preferred prodrug for photodynamic therapy (PDT) due to its enhanced lipophilicity, driving superior stratum corneum penetration and selective PpIX accumulation in neoplastic cells. Evidence shows MAL is significantly less painful than ALA in Daylight PDT, enabling superior patient compliance for large-area field cancerization. Choose MAL for clinically validated Actinic Keratosis, BCC, and fluorescence-guided surgery protocols.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 33320-16-0
Cat. No. B1194557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Aminolevulinate
CAS33320-16-0
Synonyms5-aminolevulinic acid methyl ester
ALA-ME
aminolevulinic acid methyl ester
delta-aminolevulinic acid methyl este
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)CN
InChIInChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3
InChIKeyYUUAYBAIHCDHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble
2.20e+02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Aminolevulinate (CAS 33320-16-0): Technical Profile for Photodynamic Therapy Procurement


Methyl aminolevulinate (MAL) is a methyl ester prodrug of 5-aminolevulinic acid (5-ALA). It is metabolized intracellularly to protoporphyrin IX (PpIX), a potent endogenous photosensitizer, making it a critical component in topical photodynamic therapy (PDT) for actinic keratosis (AK) and non-melanoma skin cancers (NMSC) [1]. MAL's enhanced lipophilicity compared to its parent compound, 5-ALA, is a key differentiator that facilitates improved penetration of the stratum corneum and selective accumulation in neoplastic cells [2]. It is commercially approved as Metvix® cream in Europe and Australia for these indications [3].

Why 5-Aminolevulinic Acid (5-ALA) is Not a Simple Drop-In Replacement for Methyl Aminolevulinate


Despite sharing a common mechanism of action (prodrug to PpIX), methyl aminolevulinate (MAL) and its parent compound, 5-aminolevulinic acid (5-ALA), exhibit distinct physicochemical and biological behaviors that preclude simple interchangeability. Substitution can lead to measurable differences in clinical outcomes and pain profiles. The basis for these differences stems from MAL's increased lipophilicity [1], which alters its skin penetration kinetics and cellular uptake pathways [2]. This translates to variances in lesion clearance rates, recurrence profiles, and pain perception when comparing MAL-PDT to treatments using ALA or other 5-ALA derivatives [3].

Quantitative Differentiation of Methyl Aminolevulinate vs. Key Comparators


Clinical Efficacy: 5-Year Recurrence-Free Survival in Nodular Basal Cell Carcinoma (nBCC) vs. ALA-PDT and Surgery

In a 10-year follow-up randomized controlled trial (n=567) for nodular basal cell carcinoma (nBCC), Methyl aminolevulinate-PDT (MAL-PDT) demonstrated a 10-year recurrence-free survival rate of 69% compared to 74.5% for ALA-PDT and 92.8% for surgery [1]. While both prodrugs showed similar short-term complete response (MAL-PDT: 86.1% vs. ALA-PDT: 90.4% at 30 days), the long-term data provides a basis for selection between the two.

Photodynamic Therapy Basal Cell Carcinoma Long-term efficacy Methyl aminolevulinate Aminolevulinic acid

Long-Term Lesion Clearance Durability: 12-Month Complete Clearance After PDT for Actinic Keratosis vs. BF-200 ALA

In a Phase III follow-up study for actinic keratosis (AK), treatment with a methyl aminolevulinate (MAL) cream resulted in 36% of patients remaining completely clear 12 months after the last PDT session. In comparison, treatment with BF-200 ALA gel (a nanoemulsion formulation of 5-ALA) led to a 47% sustained complete clearance rate [1].

Actinic Keratosis Photodynamic Therapy BF-200 ALA Methyl aminolevulinate Long-term clearance

Lipophilicity and Cellular Uptake: Protoporphyrin IX (PpIX) Production Kinetics vs. ALA

In vitro studies in keratinocyte cell lines (CCD 1106 KERTr and A431) demonstrate that ALA uptake results in faster protoporphyrin IX (PpIX) production than MAL uptake [1]. Furthermore, the uptake of MAL is less efficiently reduced by GABA transporter substrates (e.g., GABA, β-alanine) than ALA uptake, indicating a divergence in cellular transport mechanisms [2].

Prodrug Activation Lipophilicity Skin Penetration Methyl aminolevulinate Aminolevulinic acid

Fluorescence-Guided Tumor Margin Delineation: Superior Visualization with MAL vs. ALA

In a study comparing the effectiveness of topical 5-ALA and MAL for fluorescence diagnostics of skin tumor margins (n=126 patients), it was observed that in 30% of cases, the delineation of neoplastic lesions excited by 5-aminolevulinic acid was slightly weaker than using methyl-aminolevulinate [1]. The authors concluded that topical application of MAL is slightly superior to 5-ALA in detection of lesion margins [2].

Fluorescence Diagnostics Tumor Margin Skin Cancer Methyl aminolevulinate Aminolevulinic acid

Pain Perception: Daylight PDT with MAL is Significantly Less Painful than Conventional PDT

A comprehensive review of clinical trials on methyl aminolevulinate (MAL) daylight photodynamic therapy (DL-PDT) concludes that MAL DL-PDT is 'considerably and statistically significantly less associated with pain than conventional PDT' while maintaining equivalent efficacy [1].

Photodynamic Therapy Pain Management Daylight PDT Methyl aminolevulinate Patient Comfort

Procurement-Driven Application Scenarios for Methyl Aminolevulinate


Standard-of-Care for Topical PDT in Actinic Keratosis and Superficial Basal Cell Carcinoma

Methyl aminolevulinate (MAL) is the active pharmaceutical ingredient (API) in the approved drug product Metvix® cream. Its primary application is in topical photodynamic therapy (PDT) for the treatment of actinic keratosis (AK) and superficial and nodular basal cell carcinoma (BCC) [1]. Procurement of MAL should be prioritized for clinical settings where a globally recognized, well-studied, and approved prodrug is required for these specific indications. The product's established regulatory status provides a clear advantage in terms of liability and adherence to clinical guidelines.

Daylight Photodynamic Therapy (DL-PDT) for Large-Scale Field Cancerization

MAL is uniquely positioned for use in Daylight PDT (DL-PDT) protocols. As established in Section 3, MAL DL-PDT is considerably and statistically significantly less painful than conventional PDT with red light sources [1]. This makes MAL the preferred prodrug for treating large areas of field cancerization (e.g., full face, scalp) where patient comfort and tolerability are paramount. This application scenario directly influences procurement for dermatology clinics aiming to improve patient experience and throughput.

Fluorescence-Guided Surgery and Margin Detection for NMSC

Based on evidence showing MAL's superiority over ALA in delineating tumor margins in 30% of cases [1], a key application is the use of MAL as a fluorescence diagnostic agent. In this scenario, MAL is applied topically and allowed to incubate, leading to selective PpIX fluorescence in tumor tissue. This can be used pre- or intra-operatively to guide surgical excision of non-melanoma skin cancers (NMSC), potentially reducing positive margin rates and improving recurrence-free survival. This off-label but evidence-supported use case is a strong differentiator for procurement in surgical dermatology units.

Compound Pharmacy Customization for Niche PDT Protocols

Given its well-characterized physicochemical profile (enhanced lipophilicity [1]) and defined cellular uptake mechanisms , the MAL hydrochloride salt (CAS 79416-27-6) is often procured by compounding pharmacies to formulate custom preparations for niche PDT applications. These may include treatment of specific skin conditions (e.g., acne vulgaris, cutaneous T-cell lymphoma, or actinic cheilitis) or for research into novel drug delivery systems. The availability of pure MAL API supports the development of tailored formulations where precise control over concentration and vehicle is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Aminolevulinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.